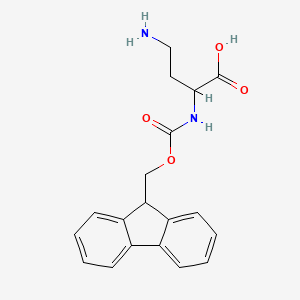

(R)-2-(Fmoc-amino)-4-aminobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171817 | |

| Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326486-42-4 | |

| Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326486-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2 Fmoc Amino 4 Aminobutanoic Acid and Its Derivatives

Asymmetric Synthesis Approaches to Enantiomerically Pure (R)-2-(Fmoc-amino)-4-aminobutanoic acid

The generation of a specific stereoisomer, in this case, the (R)-enantiomer, is paramount in the synthesis of biologically active peptides. Asymmetric synthesis provides the tools to achieve this stereochemical control.

Strategies for Stereocontrol in the Synthesis of (R)-2-(Fmoc-amino)-4-aminobutanoic acid

A prominent strategy for achieving high enantiopurity in the synthesis of amino acids involves the use of chiral auxiliaries. One such method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. nih.gov This complex is then alkylated under basic conditions. The chiral environment created by the auxiliary directs the incoming alkyl group to a specific face of the complex, thereby controlling the stereochemistry at the alpha-carbon. nih.govnih.gov Following the alkylation step, the complex is disassembled to release the desired amino acid and recover the chiral auxiliary for future use. nih.gov

Enzymatic asymmetric synthesis represents another powerful approach. Reductive aminases (RedAms), for instance, can catalyze the asymmetric reductive amination of a keto acid precursor to yield the corresponding chiral amine with high stereoselectivity. rsc.org The stereochemical outcome of such enzymatic reactions can be influenced by modifying key amino acid residues within the enzyme's active site. By altering the steric environment around the substrate and cofactor binding pockets, it is possible to enhance the selectivity for the desired (R)-enantiomer or even invert it to produce the (S)-enantiomer. rsc.org

Evaluation of Diastereoselectivity and Enantioselectivity in Synthetic Routes

The effectiveness of an asymmetric synthesis is measured by its diastereoselectivity and enantioselectivity. In the context of chiral auxiliary-mediated synthesis, the diastereoselectivity of the alkylation step is crucial. For instance, the alkylation of a chiral amide dianion has been shown to afford monoalkylated products with diastereoselectivities ranging from 65-86%. scielo.br While reaction yields can be improved by additives like LiCl or HMPA, the diastereoselectivity may remain largely unaffected. scielo.br

Mechanistic studies suggest that diastereoselectivity can be controlled by factors such as stereoelectronic effects in the transition state. nih.gov For example, in certain C-H amination reactions, an "inside alkoxy effect" on the transition state of a nih.govrsc.org-sigmatropic rearrangement can lead to high anti-selectivity. nih.gov The evaluation of enantiomeric excess (e.e.) is typically performed using chiral high-performance liquid chromatography (HPLC) to confirm the purity of the final product.

Functional Group Protection and Orthogonal Deprotection Strategies

The presence of multiple reactive functional groups in (R)-2-(Fmoc-amino)-4-aminobutanoic acid necessitates a robust protection strategy to ensure selective reactions. Orthogonal protecting groups, which can be removed under different conditions, are essential for the stepwise synthesis of complex peptides. americanpeptidesociety.org

Role of Fmoc-Protecting Group at the Alpha-Amino Position

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the alpha-amino group in solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.com Its popularity stems from its stability under acidic conditions and its lability to bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage to the solid support. wikipedia.orgpublish.csiro.au The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct released upon cleavage. wikipedia.orgyoutube.com

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The resulting Fmoc-protected amino acids are often crystalline, stable compounds that are soluble in common organic solvents used in peptide synthesis. publish.csiro.au

Orthogonal Protection of the Gamma-Amino Group (e.g., Boc, Alloc, Mtt)

To achieve selective modification of the side chain, the gamma-amino group of (R)-2-amino-4-aminobutanoic acid must be protected with a group that is orthogonal to the Fmoc group. Common choices include the tert-butyloxycarbonyl (Boc), allyloxycarbonyl (Alloc), and methyltrityl (Mtt) groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA) wikipedia.org | Base, nucleophiles, hydrogenolysis rsc.org |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis sigmaaldrich.comtotal-synthesis.com | Acid, base (piperidine) sigmaaldrich.com |

| Methyltrityl | Mtt | Mildly acidic conditions (e.g., 1-2% TFA in DCM) sigmaaldrich.compeptide.com | Base (piperidine), Pd(0) sigmaaldrich.com |

The Boc group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org This makes it orthogonal to the base-labile Fmoc group.

The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. sigmaaldrich.com It is selectively cleaved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. total-synthesis.comwpmucdn.com

The Mtt group is highly acid-sensitive and can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (TIS) to prevent reattachment of the trityl cation. sigmaaldrich.compeptide.com This allows for its selective removal while other acid-labile groups like Boc remain intact.

Selective Deprotection Methodologies for Fmoc and Side-Chain Protecting Groups

The success of a synthetic strategy involving orthogonal protecting groups hinges on the ability to selectively remove each group without affecting the others.

Fmoc Deprotection: The standard method for Fmoc removal is treatment with a 20% solution of piperidine in DMF. iris-biotech.despringernature.com Alternative, non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) can also be employed, sometimes in combination with a scavenger. iris-biotech.de Sodium azide has also been reported as a mild, base-free reagent for Fmoc deprotection. nih.gov

Boc Deprotection: The Boc group is typically cleaved using strong acids such as neat TFA or HCl in an organic solvent. wikipedia.org Milder methods using oxalyl chloride in methanol have also been developed for the deprotection of N-Boc groups. rsc.org Selective thermal deprotection of N-Boc groups in continuous flow has also been demonstrated. acs.org

Alloc Deprotection: Removal of the Alloc group is achieved through palladium(0)-catalyzed allylic cleavage. total-synthesis.com The reaction is typically carried out using a palladium source like tetrakis(triphenylphosphine)palladium(0) and an allyl scavenger such as morpholine, phenylsilane, or dimedone. total-synthesis.comwpmucdn.com Microwave heating can be used to expedite this deprotection step. biotage.com

Mtt Deprotection: The Mtt group is cleaved under mildly acidic conditions. A common protocol involves treating the resin-bound peptide with a solution of 1-2% TFA in DCM with 2% TIS. peptide.com Other conditions include the use of hexafluoroisopropanol (HFIP) in DCM. researchgate.net Careful monitoring is required as prolonged exposure to even mild acid can lead to partial cleavage of other acid-sensitive groups. nih.gov

| Protecting Group | Reagent | Conditions |

| Fmoc | 20% Piperidine/DMF | Room temperature iris-biotech.de |

| Boc | Trifluoroacetic acid (TFA) | Room temperature wikipedia.org |

| Alloc | Pd(PPh₃)₄, Phenylsilane | Dichloromethane, Room temperature wpmucdn.com |

| Mtt | 1-2% TFA, TIS in DCM | Room temperature peptide.com |

Targeted Derivatization Strategies of (R)-2-(Fmoc-amino)-4-aminobutanoic acid

(R)-2-(Fmoc-amino)-4-aminobutanoic acid serves as a versatile scaffold for the introduction of various functional groups, enabling the synthesis of derivatives with tailored properties for specific applications in peptide synthesis, drug development, and chemical biology. These derivatization strategies often target the terminal amino group or the carboxylic acid moiety, allowing for a wide range of chemical modifications.

The introduction of an azido group to form (R)-4-Azido-2-(Fmoc-amino)-butanoic acid is a key derivatization strategy. achemblock.com This modification transforms the amino acid into a valuable tool for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. nih.govchemimpex.com The azide group is particularly useful as it is largely unreactive with most biological functional groups, making it an ideal chemical handle for selective modifications in complex biological systems. nih.gov

The primary application of the azido derivative is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage, which can be used to conjugate the amino acid to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. nih.govchemimpex.com This strategy is widely employed in bioconjugation, protein engineering, and the development of targeted drug delivery systems. chemimpex.com

Table 1: Properties of (R)-4-Azido-2-(Fmoc-amino)-butanoic acid

| Property | Value |

|---|---|

| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid achemblock.com |

| CAS Number | 1263047-53-5 achemblock.com |

| Molecular Formula | C19H18N4O4 achemblock.com |

| Molecular Weight | 366.38 g/mol achemblock.com |

| Primary Application | Bioorthogonal ligation via click chemistry nih.govchemimpex.com |

The carboxylic acid and the terminal amino group of (R)-2-(Fmoc-amino)-4-aminobutanoic acid can be readily converted into a variety of ester and amide derivatives. These modifications are often undertaken to create probes for studying enzyme activity or to develop selective inhibitors. For instance, the synthesis of Fmoc-amino esters and amides has been explored in the context of developing selective butyrylcholinesterase (BChE) inhibitors. nih.gov

In such studies, the ester or amide linkage can influence the compound's susceptibility to enzymatic hydrolysis and its binding affinity within the enzyme's active site. nih.gov The choice of the ester or amide substituent can be systematically varied to probe structure-activity relationships and optimize inhibitor potency and selectivity. nih.gov

Table 2: Examples of Amide and Ester Derivatives and Their Applications

| Derivative Type | R-Group Example | Potential Application | Rationale |

|---|---|---|---|

| Ester | -CH2CH3 (Ethyl ester) | Prodrug development | To enhance cell permeability and bioavailability. |

| Amide | -NH-(CH2)2-N(CH3)3+ | Enzyme inhibition | To mimic the cationic group of natural substrates, enhancing binding to the active site. nih.gov |

| Amide | Fluorogenic coumarin derivative | Protease substrate | To create a substrate that releases a fluorescent signal upon enzymatic cleavage. iris-biotech.de |

Green Chemistry Principles in the Synthesis of (R)-2-(Fmoc-amino)-4-aminobutanoic acid

Applying green chemistry principles to the synthesis of (R)-2-(Fmoc-amino)-4-aminobutanoic acid and its derivatives is crucial for minimizing the environmental impact of chemical processes. sigmaaldrich.comrsc.org These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. sigmaaldrich.com In the context of peptide synthesis, where this amino acid is often used, there is a significant emphasis on reducing the large volumes of hazardous solvents typically employed. rsc.org

Enzymatic catalysis offers a powerful and sustainable alternative to traditional chemical synthesis methods. researchgate.netnih.govmdpi.com Enzymes operate under mild conditions of temperature and pH, often in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity. nih.gov This high selectivity can reduce the need for protecting groups and minimize the formation of byproducts, leading to cleaner reaction profiles and simplified purification procedures. sigmaaldrich.comnih.gov

Biocatalytic routes for the production of chiral amines and amino acids are well-established and can be applied to the synthesis of the core structure of (R)-2-(Fmoc-amino)-4-aminobutanoic acid. nih.gov The use of enzymes such as transaminases, ammonia lyases, and amine dehydrogenases can provide enantiomerically pure products, avoiding the need for chiral separations. engconf.us

Table 3: Comparison of Conventional and Biocatalytic Synthesis

| Feature | Conventional Chemical Synthesis | Enzymatic Catalysis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperature, pressure, extreme pH) | Mild (ambient temperature and pressure, neutral pH) researchgate.net |

| Solvents | Often hazardous organic solvents rsc.org | Primarily water researchgate.net |

| Selectivity | May require protecting groups, leading to lower atom economy | High chemo-, regio-, and stereoselectivity nih.gov |

| Waste Generation | Can be significant due to byproducts and use of stoichiometric reagents | Minimal waste generation researchgate.net |

| Catalyst | Often heavy metal-based | Biodegradable enzymes researchgate.net |

The development of sustainable synthetic routes for (R)-2-(Fmoc-amino)-4-aminobutanoic acid focuses on maximizing atom economy, which is a measure of how efficiently all atoms from the starting materials are incorporated into the final product. sigmaaldrich.com This can be achieved by designing synthetic pathways that minimize the use of protecting groups and stoichiometric reagents, and instead favor catalytic approaches. sigmaaldrich.com

One-pot syntheses and tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve the sustainability of a synthetic process by reducing solvent usage, energy consumption, and waste generation. peptide.comunibo.it Furthermore, the use of renewable feedstocks and the development of processes that allow for the recycling of solvents and catalysts are key aspects of creating more environmentally friendly synthetic routes. sigmaaldrich.comgreenchemistry-toolkit.org

Applications of R 2 Fmoc Amino 4 Aminobutanoic Acid As a Building Block in Advanced Chemical Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the predominant method for assembling peptide chains. nih.gov (R)-2-(Fmoc-amino)-4-aminobutanoic acid is readily integrated into this methodology, where the Fmoc group provides temporary protection for the α-amine, allowing for sequential chain elongation. luxembourg-bio.com The side-chain amine requires an orthogonal protecting group (e.g., Boc, Mtt, ivDde) to prevent undesired reactions during synthesis, enabling its selective modification at a later stage.

Key factors influencing coupling efficiency include the choice of activating agent, solvent, base, and reaction time. chempep.com For instance, aminium/uronium salt-based reagents like HBTU and HATU are highly effective for most coupling reactions, including those involving sterically hindered amino acids. luxembourg-bio.comchempep.com Carbodiimide-based methods, such as using Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure®, also provide high yields while minimizing racemization. luxembourg-bio.com

Optimization of protocols is essential, particularly for challenging sequences. Monitoring the completion of the coupling reaction using qualitative tests like the Kaiser test can indicate whether a recoupling step is necessary. iris-biotech.de

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Activation Mechanism | Key Characteristics |

|---|---|---|---|

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms an active O-acylisourea intermediate which then reacts with HOBt or HOAt to form an active ester. | Fast reaction rates; highly efficient for sterically hindered couplings; requires a non-nucleophilic base (e.g., DIPEA). luxembourg-bio.comchempep.com |

| Phosphonium Salts | PyBOP | Similar to aminium salts, forms a phosphonium-activated species. | High coupling efficiency; low racemization potential. chempep.com |

| Carbodiimides | DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. | Cost-effective; often used with additives (e.g., HOBt, Oxyma) to suppress racemization and side reactions. chempep.com |

Several side reactions can occur during the incorporation of amino acids in SPPS, potentially leading to impurities and reduced yields. iris-biotech.deslideshare.netresearchgate.net For (R)-2-(Fmoc-amino)-4-aminobutanoic acid, specific side reactions of concern include diketopiperazine formation and racemization.

Diketopiperazine (DKP) Formation : This intramolecular cyclization occurs at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.denih.gov This is particularly prevalent in Fmoc-based synthesis due to the basic conditions used for Fmoc deprotection (e.g., piperidine), which catalyze the reaction. iris-biotech.depeptide.com Sequences containing proline at the C-terminus are especially susceptible. iris-biotech.de Mitigation strategies include the use of sterically hindered resins like 2-chlorotrityl chloride resin or the incorporation of pre-formed dipeptide building blocks to bypass the vulnerable dipeptide-resin intermediate. nih.govpeptide.com

Racemization : The loss of stereochemical integrity at the α-carbon can occur during the activation step of the coupling reaction. slideshare.net The risk is influenced by the type of amino acid, the activation method, and the base used. chempep.com Using additives like HOBt or Oxyma with carbodiimide (B86325) activators helps to suppress racemization by forming less reactive, but still efficient, active esters. chempep.com For activating agents like HBTU, the choice of base is critical; for example, DIPEA has been shown to induce racemization in sensitive couplings, and alternatives like collidine may be preferred. chempep.com

Lactamization : While less common during the coupling step if the side-chain amine is properly protected, intramolecular cyclization to form a lactam can occur if the side-chain protecting group is prematurely cleaved. This highlights the importance of selecting a robust and orthogonal protecting group for the γ-amino function.

Table 2: SPPS Side Reactions and Prevention Strategies

| Side Reaction | Description | Common Cause | Prevention Strategy |

|---|---|---|---|

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptidyl-resin, leading to chain cleavage. nih.gov | Basic conditions of Fmoc deprotection at the dipeptide stage. iris-biotech.de | Use of 2-chlorotrityl resin; incorporation of dipeptide units. peptide.com |

| Racemization | Loss of chirality at the α-carbon during activation/coupling. slideshare.net | Over-activation; use of strong, sterically hindered bases. | Use of coupling additives (HOBt, Oxyma); careful selection of base (e.g., collidine instead of DIPEA). chempep.com |

The incorporation of non-proteinogenic amino acids like (R)-2-(Fmoc-amino)-4-aminobutanoic acid is a key strategy in the design of peptidomimetics. nih.govspringernature.com These modified peptides often exhibit enhanced properties compared to their natural counterparts, such as increased metabolic stability, constrained conformations, and improved biological activity. nih.govresearchgate.net

The side-chain amino group of the diaminobutanoic acid residue serves as a versatile handle for further modifications. broadpharm.com It can be used to:

Induce Conformational Constraints : The side chain can be used as an anchor point for peptide cyclization, either through head-to-tail, side-chain-to-side-chain, or head-to-side-chain strategies. These cyclic peptides often have higher receptor affinity and stability.

Create Branched Peptides : The γ-amino group can serve as an initiation point for the synthesis of a second peptide chain, leading to branched or dendritic peptide structures.

Introduce Novel Functionalities : The side chain can be modified with various chemical moieties to create peptidomimetics with altered polarity, hydrogen bonding capability, or resistance to proteolytic degradation. nih.gov

Contributions to Proteolysis-Targeting Chimeras (PROTAC) Development

(R)-2-(Fmoc-amino)-4-aminobutanoic acid as a Flexible Linker Component

(R)-2-(Fmoc-amino)-4-aminobutanoic acid serves as a valuable building block for the construction of flexible linkers in PROTACs. Its structure, featuring a protected alpha-amino group (Fmoc), a carboxylic acid, and a side chain with a primary amine, allows for its straightforward incorporation into the linker structure through standard peptide coupling methodologies. The Fmoc group can be selectively removed under basic conditions to reveal a free amine, which can then be further functionalized or connected to one of the PROTAC's ligands. broadpharm.com Similarly, the carboxylic acid can be activated to react with an amine-containing moiety on the other ligand. broadpharm.com

The use of amino acid-based linkers, such as those derived from (R)-2-(Fmoc-amino)-4-aminobutanoic acid, offers several advantages in PROTAC design. The inherent flexibility of the aminobutanoic acid backbone can be beneficial for achieving the optimal orientation of the two ligands required for efficient ternary complex formation. nih.gov This flexibility allows the PROTAC to adopt various conformations, increasing the probability of a productive interaction between the POI and the E3 ligase. ontosight.ai Short peptide sequences, including single amino acids like glycine (B1666218) and serine, have been incorporated into PROTAC linkers to enhance their flexibility and facilitate cellular uptake. nih.gov

Design Considerations for PROTACs Incorporating (R)-2-(Fmoc-amino)-4-aminobutanoic acid Derived Linkers

The rational design of PROTACs that incorporate linkers derived from (R)-2-(Fmoc-amino)-4-aminobutanoic acid requires careful consideration of several factors to maximize their degradation efficiency.

Attachment Points: The points at which the linker is attached to the target-binding ligand and the E3 ligase-binding ligand are crucial for maintaining the binding affinity of each ligand for its respective protein. The exit vector of the linker from each ligand should be directed away from the key binding interfaces to avoid disrupting critical interactions. nih.gov

Ternary Complex Stability and Cooperativity: The ultimate goal of the PROTAC is to promote the formation of a stable and productive ternary complex. axispharm.com The linker's conformation and chemical properties can significantly influence the stability of this complex. Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to characterize the formation and stability of the ternary complex and to assess the degree of cooperativity between the binding of the two proteins. nih.gov Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often associated with more potent degraders. The flexibility and chemical nature of the diaminobutanoic acid-derived linker can impact these protein-protein interactions within the ternary complex. axispharm.com

| Design Parameter | Key Considerations | Impact on PROTAC Activity |

| Linker Length | Optimization is crucial; avoid being too short or too long. | Affects ternary complex formation and stability. |

| Flexibility | Provides conformational freedom for optimal ligand orientation. | Can enhance ternary complex formation but may have entropic costs. |

| Attachment Points | Must not interfere with ligand binding to target proteins. | Preserves the binding affinity of the warhead and E3 ligand. |

| Ternary Complex | The linker influences stability and cooperativity. | A stable and cooperative complex leads to efficient degradation. |

| Physicochemical | The amino acid contributes to polarity and hydrogen bonding. | Impacts solubility, permeability, and metabolic stability. |

Advanced Protein Engineering Applications

The ability to incorporate non-canonical amino acids (ncAAs) with unique chemical functionalities into proteins has opened up new avenues in protein engineering. nih.gov This technology allows for the precise modification of protein structure and function beyond what is possible with the 20 canonical amino acids. nih.gov

Strategies for Modulating Protein Stability and Functionality

The incorporation of ncAAs like (R)-2-amino-4-aminobutanoic acid (the deprotected form of the building block) can be a powerful strategy to modulate the stability and functionality of proteins.

Enhanced Stability: The introduction of additional functional groups can lead to new intramolecular interactions that stabilize the protein's folded structure. For instance, the primary amine in the side chain of 2,4-diaminobutanoic acid could participate in new hydrogen bonds or electrostatic interactions with other residues in the protein, thereby increasing its thermal stability. In some cases, the introduction of ncAAs has been shown to significantly increase the melting temperature of proteins. Furthermore, the unique stereochemistry and side-chain functionality of (R)-2-amino-4-aminobutanoic acid can influence the local secondary structure, potentially stabilizing alpha-helices or beta-sheets. nih.gov

Modulated Functionality: The introduction of a novel functional group can also be used to alter or enhance the protein's function. The primary amine in the side chain of 2,4-diaminobutanoic acid could act as a catalytic residue in an enzyme's active site or participate in binding to a substrate or another protein. This allows for the rational design of enzymes with novel catalytic activities or proteins with altered binding specificities.

Methodologies for Incorporating Non-Canonical Amino Acids into Protein Structures

The site-specific incorporation of ncAAs like (R)-2-amino-4-aminobutanoic acid into a protein's primary sequence is achieved through the use of an orthogonal translation system. nih.gov This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are "orthogonal" to the host cell's endogenous translational machinery. nih.govmdpi.com This means that the engineered aaRS does not recognize any of the host cell's tRNAs or canonical amino acids, and the engineered tRNA is not recognized by any of the host's aaRSs. nih.govmdpi.com

The process for incorporating an ncAA typically involves the following steps:

Creation of an Orthogonal aaRS-tRNA Pair: A suitable aaRS-tRNA pair from a different organism is chosen and mutated to specifically recognize the desired ncAA. For example, a pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair is often used due to its inherent orthogonality in many host organisms. mdpi.com The active site of the PylRS is mutated through directed evolution or rational design to accommodate the structure of (R)-2-amino-4-aminobutanoic acid and to discriminate against all canonical amino acids.

Genetic Encoding: The gene for the engineered aaRS and the engineered tRNA are introduced into the host organism (e.g., E. coli or mammalian cells). The tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), which is reassigned to encode the ncAA. nih.gov

Protein Expression: The gene for the protein of interest is mutated to contain the amber codon at the desired site of ncAA incorporation. When this gene is expressed in the host cell containing the orthogonal translation system and in the presence of (R)-2-amino-4-aminobutanoic acid in the growth medium, the engineered tRNA will deliver the ncAA to the ribosome in response to the UAG codon, resulting in the production of a full-length protein containing the ncAA at the specified position.

This methodology allows for the precise control over the location of the ncAA within the protein structure, enabling detailed studies of structure-function relationships and the creation of proteins with novel properties.

| Method | Description | Key Components |

| Orthogonal Translation System | Utilizes an engineered aaRS-tRNA pair that is independent of the host's translational machinery. | Engineered aminoacyl-tRNA synthetase (aaRS), engineered transfer RNA (tRNA). |

| Site-Directed Mutagenesis | Introduces a specific codon (e.g., amber stop codon) at the desired location in the gene of interest. | Mutated gene encoding the protein of interest. |

| In vivo Expression | The host organism is cultured in the presence of the non-canonical amino acid. | Host cell (e.g., E. coli, mammalian cells), non-canonical amino acid. |

Analytical and Spectroscopic Characterization of R 2 Fmoc Amino 4 Aminobutanoic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Enantiomeric Purity Determination

Chromatography is an indispensable tool for the analysis of (R)-2-(Fmoc-amino)-4-aminobutanoic acid, enabling the separation and quantification of the target compound from potential impurities and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC) Methodologies (RP-HPLC) for Quality Control

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for assessing the chemical purity of Fmoc-protected amino acids. sigmaaldrich.commerck-lifescience.com.tw The quality control of (R)-2-(Fmoc-amino)-4-aminobutanoic acid is critical, as impurities can negatively impact the outcome of peptide synthesis, leading to lower yields and difficult purification processes. merckmillipore.comajpamc.com

The synthesis of Fmoc-amino acids can generate predictable impurities, such as dipeptides resulting from the reaction of the Fmoc-reagent with the already formed product, or β-alanyl impurities. merckmillipore.com Highly optimized RP-HPLC methods are developed to ensure these amino-acid-related impurities are clearly separated from the main compound peak, allowing for their accurate quantification. sigmaaldrich.commerck-lifescience.com.tw For high-quality peptide synthesis, the HPLC purity of the Fmoc-amino acid is often specified to be ≥ 99%. sigmaaldrich.commerck-lifescience.com.tw

Other non-chiral impurities that can be present include traces of acetic acid, which can act as a capping agent and cause chain termination during peptide synthesis. merckmillipore.com However, acetic acid is often invisible to standard HPLC detection methods. merck-lifescience.com.twmerckmillipore.com

| Parameter | Typical Condition/Specification | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase | Provides effective separation of the nonpolar Fmoc-amino acid from polar and nonpolar impurities. |

| Mobile Phase | Gradient of Acetonitrile and Water with additives (e.g., TFA) | Allows for the elution and resolution of compounds with varying polarities. |

| Detection | UV at 220 nm or 254 nm | The fluorenyl group of the Fmoc-protecting group has strong UV absorbance, enabling sensitive detection. |

| Purity Specification | ≥ 99% | Ensures minimal side reactions and higher purity of the final synthetic peptide. sigmaaldrich.com |

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess (ee) Determination

While standard RP-HPLC is excellent for chemical purity, it cannot distinguish between enantiomers (the D- and L-forms of the amino acid). sigmaaldrich.commerck-lifescience.com.tw The presence of the incorrect enantiomer, (S)-2-(Fmoc-amino)-4-aminobutanoic acid, can lead to the synthesis of undesired diastereomeric peptides, which are often difficult to separate from the target peptide. Therefore, determining the enantiomeric excess (ee) is a critical quality control step. phenomenex.com

Chiral HPLC is the preferred method for this analysis due to its speed, sensitivity, and ease of use. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.comresearchgate.net Other CSPs, like those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T), have also demonstrated unique selectivity for N-derivatized amino acids. sigmaaldrich.com For high-fidelity peptide synthesis, the enantiomeric purity of the desired enantiomer is typically required to be ≥ 99.8% ee. merckmillipore.comphenomenex.com

| Chiral Stationary Phase (CSP) Type | Example Column Names | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Lux Cellulose-1, Lux Cellulose-2, Chiralpak IA, Chiralpak IC | Acetonitrile/Water with acidic additives (e.g., Trifluoroacetic Acid, Formic Acid). phenomenex.comresearchgate.net |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T, CHIROBIOTIC R | Polar organic, polar ionic, or reversed-phase modes. sigmaaldrich.com |

| Crown Ether-based | CROWNPAK CR(+) | Aqueous solutions of acids like perchloric acid. researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Stereochemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, due to the low volatility and thermal lability of amino acids and their Fmoc-derivatives, direct analysis is not feasible. wiley.com Therefore, a chemical derivatization step is required to convert the analytes into volatile and thermally stable compounds. wiley.comresearchgate.net

For purity analysis, GC-MS is not the primary method for the intact Fmoc-amino acid but can be employed to quantify specific volatile impurities. For instance, a quantitative GC-based method can be used to determine the content of the free amino acid, an impurity that can lead to double insertion during peptide synthesis. merck-lifescience.com.twmerckmillipore.com

For stereochemical analysis, amino acids are derivatized to form diastereomers using a chiral derivatizing agent or are converted to volatile esters and analyzed on a chiral GC column. wiley.comresearchgate.net This approach allows for the precise determination of the enantiomeric ratio. The mass spectrometer provides definitive identification of the derivatized amino acid peaks based on their mass spectra and fragmentation patterns. wiley.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a vital technique for the structural elucidation and confirmation of (R)-2-(Fmoc-amino)-4-aminobutanoic acid. It provides precise mass information that confirms the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Amino Acids

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, polar, and thermally fragile molecules like Fmoc-protected amino acids. nih.govscispace.com It allows for the generation of intact molecular ions from a solution with minimal fragmentation. nih.gov This is crucial for accurately determining the molecular weight of (R)-2-(Fmoc-amino)-4-aminobutanoic acid and confirming the successful attachment of the Fmoc protecting group.

Derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) not only serves as a protecting group strategy but can also enhance the performance of the analysis. The attachment of the apolar Fmoc moiety facilitates the purification of the derivatized amino acid from a complex matrix via solid-phase extraction, which reduces ion suppression and increases sensitivity during ESI-MS detection. nih.gov The analysis is typically performed in either positive or negative ion mode, with the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ being the primary ions observed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Structural Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the structural analysis capabilities of tandem mass spectrometry, providing a highly sensitive and selective method for characterizing (R)-2-(Fmoc-amino)-4-aminobutanoic acid. nih.govmasonaco.org

In an LC-MS/MS experiment, the sample is first separated on an HPLC column. The eluent is then introduced into the mass spectrometer. The molecular ion (precursor ion) corresponding to the Fmoc-amino acid is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). nih.gov

The specific fragmentation pattern serves as a molecular fingerprint, providing unambiguous structural confirmation. nih.gov A common fragmentation pathway for Fmoc-protected amino acids involves the loss of the Fmoc group. nih.gov By using a mode known as Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to specifically detect a transition from a defined precursor ion to a specific product ion. This provides exceptional selectivity and sensitivity, allowing for the quantification of the target compound even at very low levels and in complex matrices. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 341.1 [M+H]⁺ | 179.1 | Loss of the dibenzofulvene moiety from the Fmoc group |

| 341.1 [M+H]⁺ | 119.1 | Cleavage to yield the protonated amino acid backbone |

| 339.1 [M-H]⁻ | 222.1 | Loss of the Fmoc group via cleavage |

Note: The fragmentation data in the table is illustrative and based on common fragmentation patterns of Fmoc-amino acids.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure, purity, and stereochemistry of (R)-2-(Fmoc-amino)-4-aminobutanoic acid. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) provide detailed insights into the molecular framework and conformational properties of the compound and its derived peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the covalent structure of (R)-2-(Fmoc-amino)-4-aminobutanoic acid. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of signals to specific atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of the fluorenylmethoxycarbonyl (Fmoc) group produce characteristic signals in the aromatic region (approximately 7.2-7.8 ppm). The protons on the butanoic acid backbone appear at distinct chemical shifts. The α-proton (adjacent to the Fmoc-protected amine) is expected in the range of 4.0-4.5 ppm, while the β- and γ-protons would appear further upfield. The protons of the terminal amino group would also be identifiable.

Similarly, ¹³C NMR spectroscopy confirms the carbon skeleton, with the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) showing signals at the downfield end of the spectrum (around 170-180 ppm and 156 ppm, respectively). The aromatic carbons of the Fmoc group resonate between 120-145 ppm, while the aliphatic carbons of the butanoic acid chain appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-2-(Fmoc-amino)-4-aminobutanoic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (C=O) | - | ~175 |

| α-CH | ~4.2 | ~55 |

| β-CH₂ | ~1.9 - 2.1 | ~30 |

| γ-CH₂ | ~2.9 - 3.1 | ~38 |

| Fmoc-CH | ~4.2 | ~47 |

| Fmoc-CH₂ | ~4.4 | ~67 |

| Fmoc-C=O | - | ~156 |

| Fmoc-Aromatic CH | ~7.3 - 7.8 | ~120, 125, 127, 128 |

| Fmoc-Aromatic Quaternary C | - | ~141, 144 |

Note: Predicted values are based on typical shifts for Fmoc-protected amino acids and related structures. Actual values may vary depending on the solvent and other experimental conditions.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and preferred solid-state conformation. ed.ac.ukresearchgate.net For a chiral molecule like (R)-2-(Fmoc-amino)-4-aminobutanoic acid, this technique can unambiguously confirm the (R)-configuration at the α-carbon. thieme-connect.de

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When the X-ray radiation used has an energy close to an absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these intensities, known as Bijvoet differences, allow for the distinction between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.uk

A successful crystallographic analysis yields precise atomic coordinates, bond lengths, and bond angles. This data also reveals the molecule's conformation in the crystal lattice, detailing the torsion angles of the butanoic acid backbone and the orientation of the bulky Fmoc protecting group. The refinement of the Flack parameter, which should ideally refine to a value near zero for the correct enantiomer, provides a statistical measure of confidence in the assigned absolute structure. researchgate.net

The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different types of secondary structures, such as α-helices, β-sheets, and random coils, have distinct CD spectra. For example, α-helices typically show a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. beilstein-journals.org

By synthesizing a model peptide containing (R)-2-(Fmoc-amino)-4-aminobutanoic acid and analyzing its CD spectrum, researchers can determine the residue's propensity to promote or disrupt specific secondary structures. beilstein-journals.org This information is crucial for the rational design of peptidomimetics and other biologically active peptides where a specific conformation is required for function.

Advanced Derivatization-Enhanced Analytical Methods

For quantitative analysis, especially at low concentrations in complex matrices, direct detection of amino acids by methods like High-Performance Liquid Chromatography (HPLC) can be challenging due to their lack of strong chromophores or fluorophores. creative-proteomics.com Derivatization, the chemical modification of an analyte, is employed to enhance detectability and improve chromatographic separation. actascientific.com

Derivatization for HPLC analysis of amino acids can be performed either before the sample is injected onto the column (pre-column) or after the components are separated by the column but before they reach the detector (post-column). actascientific.com

Pre-column derivatization involves reacting the amino acid sample with a derivatizing agent before chromatographic separation. shimadzu.com A widely used reagent for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amino groups to form highly fluorescent derivatives that can also be detected by UV absorbance. creative-proteomics.comjasco-global.com Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to yield fluorescent isoindole products. jasco-global.comnih.gov This method is advantageous for its high sensitivity and the ability to use versatile reversed-phase HPLC systems. shimadzu.com Automated systems can perform this reaction in the autosampler, reducing manual labor and improving throughput. shimadzu.comnih.gov

Post-column derivatization involves separating the underivatized amino acids first, typically using ion-exchange chromatography. The separated analytes are then mixed with a reagent solution pumped into the system after the column. creative-proteomics.comactascientific.com This approach avoids the potential for multiple derivative products and interference from reagent peaks, offering excellent reproducibility. creative-proteomics.com

Table 2: Comparison of Pre-column and Post-column Derivatization Strategies

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Time | Occurs before injection; can be automated. shimadzu.com | Occurs after separation; requires a post-column reactor. actascientific.com |

| Sensitivity | Generally very high, especially with fluorescent tags like FMOC. actascientific.com | Good sensitivity, but can be limited by dilution from the reagent stream. |

| Reagent Interference | Reagent by-products can co-elute and interfere with analyte peaks. creative-proteomics.com | No interference from reagent peaks as the reaction is post-separation. creative-proteomics.com |

| Reproducibility | Can be variable if the reaction is not complete or consistent. | Generally highly reproducible and robust. creative-proteomics.com |

| Chromatography | Typically uses robust and versatile reversed-phase HPLC. nih.gov | Often requires specialized columns like ion-exchange. |

| Common Reagents | FMOC-Cl, OPA, Dansyl Chloride, PITC. creative-proteomics.comactascientific.com | Ninhydrin, OPA. actascientific.com |

To achieve accurate and reliable quantitative results, the derivatization reaction must be optimized. mdpi.com Several parameters are critical to ensure the reaction is rapid, complete, and reproducible.

Reagent Concentration: The concentration of the derivatizing agent (e.g., FMOC-Cl, OPA) and any catalysts or buffers must be carefully controlled. conicet.gov.ar A sufficient excess of the reagent is needed to drive the reaction to completion, but overly high concentrations can lead to increased background noise and interfering side-product peaks. conicet.gov.ar

pH: The pH of the reaction mixture is crucial, as the reactivity of both the amino acid's amino group and the derivatizing reagent is pH-dependent. For instance, FMOC-Cl derivatization is typically carried out under basic conditions, often using a borate (B1201080) buffer. conicet.gov.ar

Reaction Time and Temperature: The time allowed for the reaction and the temperature at which it is performed must be optimized to ensure complete derivatization without causing degradation of the analyte or the derivative. mdpi.com Many modern protocols are designed to be rapid, occurring at room temperature within minutes. shimadzu.com

Quenching: For highly reactive reagents like FMOC-Cl, a quenching step may be necessary to stop the reaction after a set time and to consume excess reagent, preventing it from interfering with the analysis. conicet.gov.ar

Systematic approaches, such as varying one factor at a time or using experimental designs like the Box-Behnken design, can be employed to identify the ideal conditions for a specific analyte and matrix. mdpi.comnih.gov This optimization ensures maximum sensitivity, precision, and accuracy in the quantification of (R)-2-(Fmoc-amino)-4-aminobutanoic acid.

Table 3: Key Parameters for Optimization of FMOC-Cl Derivatization

| Parameter | Typical Range/Condition | Purpose |

| Buffer | Borate Buffer | Maintain optimal basic pH for the reaction. conicet.gov.ar |

| pH | 9.0 - 10.0 | Ensures the amino group is deprotonated and nucleophilic. conicet.gov.ar |

| FMOC-Cl Concentration | Molar excess relative to the amino acid. conicet.gov.ar | Drives the reaction to completion. |

| Reaction Time | 0.5 - 5 minutes | Allows for complete formation of the derivative without degradation. mdpi.com |

| Temperature | Room Temperature | Convenient and sufficient for a rapid reaction. shimadzu.com |

| Solvent | Acetonitrile/Water | To dissolve both the aqueous sample and the organic reagent. |

Advanced Research Directions and Future Perspectives

Innovations in Incorporating (R)-2-(Fmoc-amino)-4-aminobutanoic acid into Complex Bioactive Molecules

The incorporation of (R)-2-(Fmoc-amino)-4-aminobutanoic acid into peptides and other bioactive molecules is a key area of innovation, enabling the synthesis of compounds with enhanced biological activity and tailored properties. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group makes it highly suitable for solid-phase peptide synthesis (SPPS). nih.govcreative-peptides.comresearchgate.net The side-chain amino group provides a versatile handle for various chemical modifications.

One significant application is in the synthesis of cyclic peptides . Cyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and bioavailability of peptides. nih.gov The side-chain amine of (R)-2-(Fmoc-amino)-4-aminobutanoic acid can be utilized for lactam bridge formation, creating constrained peptide structures. For instance, disulfide-rich cyclic peptides with potential therapeutic applications can be efficiently synthesized using Fmoc-based strategies. nih.govresearchgate.net

Furthermore, the side-chain amine serves as an attachment point for various functionalities, including fluorescent labels, drug molecules, and polyethylene glycol (PEG) chains, in a process known as bioconjugation . This allows for the development of targeted drug delivery systems and diagnostic tools. The orthogonal protection of the side-chain amine is crucial for such selective modifications.

However, challenges remain in the efficient incorporation of certain protected derivatives of diaminobutanoic acid. For example, Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency during SPPS. researchgate.netnih.govresearchgate.net This necessitates the development of optimized coupling protocols or alternative protecting group strategies to overcome such side reactions.

Computational Studies and Molecular Modeling of (R)-2-(Fmoc-amino)-4-aminobutanoic acid Interactions and Derivatives

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, are increasingly employed to understand the behavior of peptides containing non-proteinogenic amino acids like (R)-2-(Fmoc-amino)-4-aminobutanoic acid and to guide the design of novel bioactive molecules. mdpi.comyoutube.com

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By incorporating descriptors for non-proteinogenic amino acids, QSAR models can predict the activity of novel peptide analogues containing (R)-2-(Fmoc-amino)-4-aminobutanoic acid, thereby accelerating the drug discovery process. nih.govacs.org These models can help in identifying key structural features that contribute to the desired biological effect.

Molecular dynamics (MD) simulations provide insights into the conformational dynamics and interactions of peptides at an atomic level. nih.govmdpi.com By simulating the behavior of peptides containing (R)-2-(Fmoc-amino)-4-aminobutanoic acid in different environments (e.g., in solution or interacting with a biological target), researchers can understand how the incorporation of this amino acid affects the peptide's structure, flexibility, and binding affinity. nih.gov This information is invaluable for the rational design of peptides with improved properties. For instance, MD simulations can be used to study the folding of peptides and the stability of cyclic structures formed through the diaminobutanoic acid side chain.

| Computational Method | Application in Studying (R)-2-(Fmoc-amino)-4-aminobutanoic acid Derivatives | Potential Insights |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of peptides containing the amino acid. | Identification of key structural features for activity, guiding the design of more potent analogues. |

| Molecular Dynamics (MD) Simulations | Investigating the conformational dynamics, stability, and interactions of peptides. | Understanding the impact of the amino acid on peptide structure, flexibility, and binding to target molecules. |

Expanding the Scope of Applications in Emerging Research Fields (e.g., neuroscience, cancer therapeutics as building blocks)

The unique properties of (R)-2-(Fmoc-amino)-4-aminobutanoic acid make it a valuable building block for the synthesis of molecules targeting various diseases, including those in neuroscience and cancer.

In neuroscience , non-proteinogenic amino acids and their derivatives are of great interest for the development of neuroactive peptides and peptidomimetics. The structural constraints and additional functionality introduced by diaminobutanoic acid can lead to compounds with altered receptor binding profiles and improved central nervous system (CNS) penetration.

In cancer therapeutics , there is a growing interest in the development of anticancer peptides (ACPs). mdpi.com The incorporation of non-natural amino acids like diaminobutanoic acid can enhance the proteolytic stability and selectivity of these peptides towards cancer cells. nih.gov For example, diaminobutanoic acid can be used as a substitute for lysine to design less cytotoxic analogs with improved biological activities. nih.gov Furthermore, the side-chain amine can be used to attach targeting moieties or cytotoxic agents, leading to the development of peptide-drug conjugates for targeted cancer therapy. The use of diaminobutanoic acid dendrons as carriers for antisense peptide nucleic acids (PNAs) has also shown promise in developing novel antimicrobial agents, a strategy that could be adapted for anticancer applications. nih.gov The design of constrained peptides using building blocks like Fmoc-D-Dab-OH is a promising strategy for developing hyperstable peptides for therapeutic use. nih.gov

Q & A

Q. What are the standard protocols for synthesizing (R)-2-(Fmoc-amino)-4-aminobutanoic acid in solid-phase peptide synthesis (SPPS)?

The synthesis typically employs Fmoc-based SPPS protocols. Key steps include:

- Resin Activation : Use alkoxy-PEG resins or Wang resins pre-loaded with the first amino acid.

- Deprotection : Remove the Fmoc group using 20% piperidine in N-methylpyrrolidone (NMP) for 20–30 minutes.

- Coupling : Activate the carboxylic acid group of (R)-2-(Fmoc-amino)-4-aminobutanoic acid with HBTU/HOBt and DIEA (1:1:2 molar ratio) in NMP for 1–2 hours at room temperature.

- Cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole, EDT) to release the peptide from the resin.

Purification is performed via reverse-phase HPLC .

Q. How to purify (R)-2-(Fmoc-amino)-4-aminobutanoic acid post-synthesis to ensure high yield and purity?

- Precipitation : Add cold diethyl ether to the cleavage mixture to precipitate the crude product.

- HPLC Purification : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to isolate the compound.

- Lyophilization : Freeze-dry the purified fractions to obtain a stable powder. Analytical HPLC (>95% purity) and mass spectrometry (e.g., MALDI-TOF) confirm identity .

Q. What analytical techniques are critical for verifying the structure of (R)-2-(Fmoc-amino)-4-aminobutanoic acid?

- NMR Spectroscopy : Confirm stereochemistry and backbone structure (e.g., ¹H and ¹³C NMR in DMSO-d₆).

- Chiral HPLC : Use a Chirobiotic T column to validate enantiomeric purity.

- Mass Spectrometry : Compare observed molecular weight (theoretical: 340.37 g/mol) with calculated values .

Advanced Research Questions

Q. How to resolve discrepancies in chiral purity assessments between HPLC and NMR for (R)-2-(Fmoc-amino)-4-aminobutanoic acid?

- Cross-Validation : Combine chiral HPLC (using a polysaccharide-based column) with ¹H NMR analysis in chiral shift reagent solutions (e.g., Eu(hfc)₃).

- Stereochemical Trapping : Synthesize diastereomeric derivatives (e.g., with Mosher’s acid) to isolate and quantify enantiomers.

- Statistical Analysis : Apply multivariate calibration models to NMR data to resolve overlapping signals .

Q. What strategies minimize racemization during the synthesis of (R)-2-(Fmoc-amino)-4-aminobutanoic acid?

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization.

- Activating Agents : Use Oxyma Pure with DIC instead of HOBt/HBTU to suppress side reactions.

- Monitoring : Track racemization via CD spectroscopy or Marfey’s reagent derivatization .

Q. How can the stability of (R)-2-(Fmoc-amino)-4-aminobutanoic acid in aqueous buffers be optimized for peptide assembly?

Q. What modifications to (R)-2-(Fmoc-amino)-4-aminobutanoic acid enhance protease resistance in therapeutic peptides?

- Side-Chain Engineering : Introduce β,β-dimethyl groups (e.g., Fmoc-Dab(N3)-OH analogs) to sterically hinder protease binding.

- Backbone Alterations : Replace the α-hydrogen with a methyl group to create a non-natural amino acid scaffold.

- Cyclization : Use the ε-amino group for lactam formation to rigidize the peptide structure .

Data Contradiction and Methodological Challenges

Q. How to address inconsistent bioactivity data in peptides containing (R)-2-(Fmoc-amino)-4-aminobutanoic acid?

- Batch Analysis : Compare activity across multiple synthesis batches to rule out impurities.

- Structural Dynamics : Perform molecular dynamics simulations to assess conformational flexibility impacting receptor binding.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. Why do solubility issues arise with (R)-2-(Fmoc-amino)-4-aminobutanoic acid in SPPS, and how are they mitigated?

- Cause : Hydrophobic Fmoc group and polar amino groups create amphiphilic properties, leading to aggregation.

- Solutions :

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.